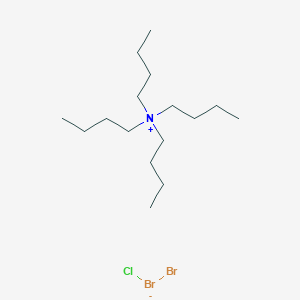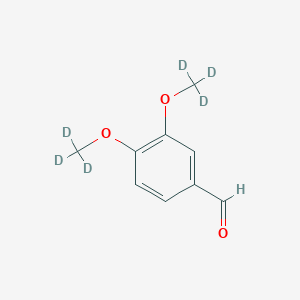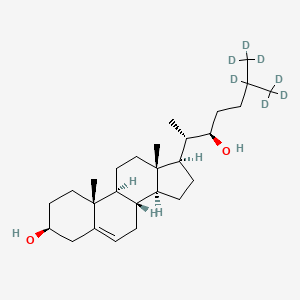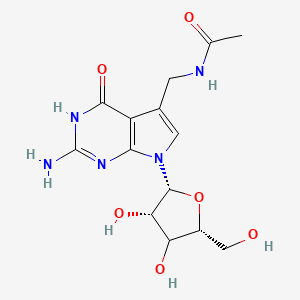
7-(N-Acetylaminomethyl)-7-deazaguanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(N-Acetylaminomethyl)-7-deazaguanosine is a modified nucleoside that has garnered significant interest in the fields of chemistry and biology. This compound is structurally similar to guanosine, a fundamental building block of RNA, but with a unique modification that replaces the guanine base with a deazaguanine derivative. This alteration imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(N-Acetylaminomethyl)-7-deazaguanosine typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Introduction of the Deazaguanine Moiety: The protected nucleoside is then subjected to a series of reactions to introduce the deazaguanine moiety. This often involves nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the aminomethyl group using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: 7-(N-Acetylaminomethyl)-7-deazaguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dehydrogenated derivatives, while substitution reactions can introduce various functional groups at the aminomethyl position.
科学的研究の応用
7-(N-Acetylaminomethyl)-7-deazaguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and as a probe in studying nucleic acid interactions.
Biology: The compound is employed in the study of RNA modifications and their effects on gene expression and regulation.
Medicine: Research into its potential therapeutic applications includes antiviral and anticancer studies, where its unique structure may offer advantages over traditional nucleosides.
Industry: It is used in the development of novel biomaterials and as a component in diagnostic assays.
作用機序
The mechanism of action of 7-(N-Acetylaminomethyl)-7-deazaguanosine involves its incorporation into nucleic acids, where it can alter the structure and function of RNA. This modification can affect RNA stability, translation efficiency, and interactions with proteins. The molecular targets include various RNA-binding proteins and enzymes involved in RNA processing pathways.
類似化合物との比較
7-Deazaguanosine: Lacks the acetylaminomethyl group but shares the deazaguanine core.
N-Acetylguanosine: Contains an acetyl group but retains the guanine base.
7-Methylguanosine: Features a methyl group instead of an acetylaminomethyl group.
Uniqueness: 7-(N-Acetylaminomethyl)-7-deazaguanosine is unique due to the presence of both the deazaguanine core and the acetylaminomethyl group. This combination imparts distinct chemical properties, such as increased stability and altered base-pairing characteristics, making it a valuable tool in nucleic acid research.
特性
分子式 |
C14H19N5O6 |
|---|---|
分子量 |
353.33 g/mol |
IUPAC名 |
N-[[2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C14H19N5O6/c1-5(21)16-2-6-3-19(11-8(6)12(24)18-14(15)17-11)13-10(23)9(22)7(4-20)25-13/h3,7,9-10,13,20,22-23H,2,4H2,1H3,(H,16,21)(H3,15,17,18,24)/t7-,9?,10+,13-/m1/s1 |
InChIキー |
CTYQXNHUHPQHTJ-CXOKJZQJSA-N |
異性体SMILES |
CC(=O)NCC1=CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@H](C([C@H](O3)CO)O)O |
正規SMILES |
CC(=O)NCC1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


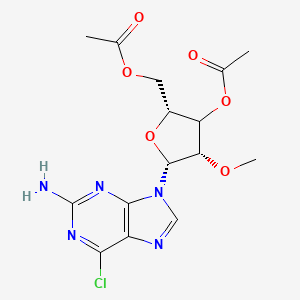
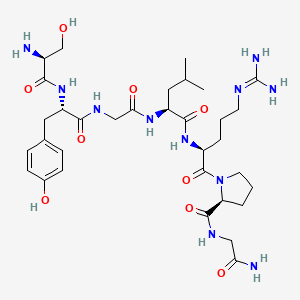
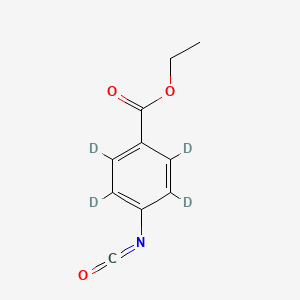


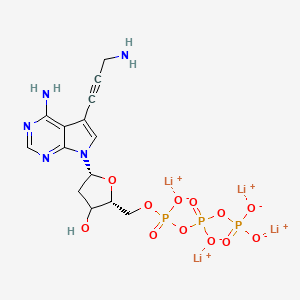
![tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12395005.png)
![4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12395006.png)
![[(1R)-2-[(1R,2S,4R,4aS,5S,8S,8aS)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate](/img/structure/B12395011.png)
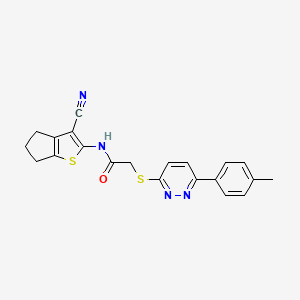
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12395024.png)
